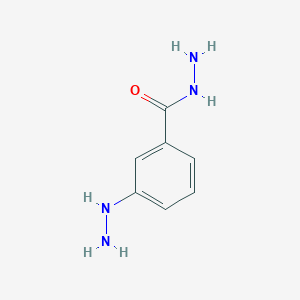

3-Hydrazinylbenzohydrazide

Description

3-Hydrazinylbenzohydrazide is an organic compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol. It is a derivative of benzohydrazide and contains a hydrazine group attached to the benzene ring

Properties

IUPAC Name |

3-hydrazinylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-10-6-3-1-2-5(4-6)7(12)11-9/h1-4,10H,8-9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRMGVNSJNONJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydrazinylbenzohydrazide can be synthesized through several methods, including the reaction of benzoyl chloride with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinylbenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydrazine group, which can act as a nucleophile or a reducing agent.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can react with this compound under suitable conditions to form substituted derivatives.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further purified and characterized using analytical techniques.

Scientific Research Applications

3-Hydrazinylbenzohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be employed in the study of enzyme inhibition and as a potential inhibitor for specific biological targets.

Industry: this compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Hydrazinylbenzohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism of action can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Hydrazine hydrate

Phenylhydrazine

Benzohydrazide

4-Hydrazinylbenzohydrazide

Biological Activity

3-Hydrazinylbenzohydrazide, a derivative of benzohydrazide, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its antiproliferative effects, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound can be synthesized through the condensation reaction of hydrazine hydrate with benzoyl hydrazide derivatives. The structural formula can be represented as follows:

This compound features two hydrazine functional groups, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In a comparative analysis of various benzohydrazide derivatives, it was found that certain compounds exhibited significant antiproliferative activity against human cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells.

Table 1: Antiproliferative Activity of Benzohydrazide Derivatives

| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | HeLa IC50 (μM) | HepG2 IC50 (μM) |

|---|---|---|---|---|

| This compound | 0.15 | 0.29 | 0.21 | 0.20 |

| Erlotinib (control) | 0.03 | 0.03 | 0.03 | 0.03 |

The IC50 values indicate that this compound demonstrates comparable potency to established anticancer agents such as erlotinib, suggesting its potential as a lead compound for further development.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of benzohydrazide possess significant antibacterial and antifungal properties against various strains.

Table 2: Antimicrobial Activity of Benzohydrazide Derivatives

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| S. aureus | 20 | |

| Pseudomonas aeruginosa | 15 |

The results indicate that this compound can inhibit bacterial growth effectively, making it a candidate for further exploration in antimicrobial therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of hydrazine derivatives. Research indicates that modifications to the benzene ring and the positioning of hydrazine groups can significantly alter the potency and selectivity of these compounds.

- Substituents : The introduction of electron-donating or withdrawing groups on the aromatic ring can enhance or diminish biological activity.

- Hydrogen Bonding : The presence of additional functional groups capable of hydrogen bonding may improve binding affinity to target enzymes or receptors.

Case Studies and Research Findings

Several case studies have provided insights into the efficacy of benzohydrazide derivatives:

- Antitumor Studies : A study demonstrated that a series of synthesized benzohydrazides showed varying degrees of EGFR inhibition, with some compounds achieving IC50 values in the low nanomolar range.

- Antimicrobial Efficacy : Research involving organotin(IV) complexes with benzohydrazides revealed enhanced antimicrobial properties compared to their parent compounds, suggesting a synergistic effect when combined with metal complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.